molecular formula C8H4ClN3O2 B12984386 7-Chloro-3-nitrocinnoline

7-Chloro-3-nitrocinnoline

Cat. No.: B12984386
M. Wt: 209.59 g/mol
InChI Key: UGQSLLHUMPIMBG-UHFFFAOYSA-N
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Description

7-Chloro-3-nitrocinnoline (CID 85526909) is an organic compound with the molecular formula C8H4ClN3O2 . As a nitrocinnoline derivative, it belongs to a class of compounds known for their utility in specialized chemical research and development. Cinnoline scaffolds are of significant interest in medicinal and materials chemistry due to their potential as building blocks for more complex structures. While specific biological mechanisms or direct applications for this exact compound are not fully detailed in the literature, analogous nitro- and chloro-substituted heterocyclic compounds are frequently employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes . For instance, related nitroaniline compounds are established precursors in the production of azo dyes and various antioxidants . The presence of both chloro and nitro functional groups on the cinnoline core makes this molecule a versatile candidate for further chemical transformations, such as nucleophilic substitution or reduction reactions, facilitating its use in constructing compound libraries for biological screening or in the development of novel functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, human consumption, or any form of personal use. Researchers should consult the relevant safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

7-chloro-3-nitrocinnoline

InChI

InChI=1S/C8H4ClN3O2/c9-6-2-1-5-3-8(12(13)14)11-10-7(5)4-6/h1-4H

InChI Key

UGQSLLHUMPIMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NN=C(C=C21)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for Cinnoline Derivatives, with Emphasis on 7 Chloro 3 Nitrocinnoline

Historical Perspectives on Cinnoline (B1195905) Ring System Construction

The foundation of cinnoline chemistry was laid in 1883 by Victor von Richter, who first synthesized the cinnoline nucleus. smolecule.cominnovativejournal.inresearchgate.net Richter's method involved the diazotization of o-aminophenylpropiolic acid, followed by cyclization of the resulting arenediazonium salt. innovativejournal.inresearchgate.netscribd.com This pioneering work, known as the Richter cinnoline synthesis, established a fundamental approach to constructing the bicyclic heteroaromatic system. smolecule.comwikipedia.org The initial synthesis produced a hydroxylated and carboxylated cinnoline derivative, which could then be converted to the parent cinnoline through decarboxylation and reductive removal of the hydroxyl group. wikipedia.org

Following Richter's discovery, other classical methods for cinnoline synthesis were developed, including the Widman–Stoermer and Borsche syntheses, which provided alternative routes to access a variety of substituted cinnolines. smolecule.com These early methods often relied on the cyclization of pre-functionalized precursors like arenediazonium salts, aryl hydrazines, and arylhydrazones. benthamdirect.comingentaconnect.com For instance, the Neber-Bossel method provided a route to 3-hydroxycinnolines through the diazotization of (2-aminophenyl)hydroxyacetates and subsequent reduction and cyclization of the resulting hydrazine (B178648). innovativejournal.in Another historical approach involved the Friedel–Crafts cyclization of the phenylhydrazone of mesoxalyl chloride to yield 4-hydroxycinnoline-3-carboxylic acid. researchgate.net These foundational strategies, while historically significant, often faced limitations such as harsh reaction conditions and limited substrate scope. acs.orggrowingscience.com

Contemporary Approaches to Cinnoline Synthesis

Modern synthetic chemistry has introduced more efficient and versatile methods for the construction of the cinnoline ring system. These contemporary approaches often offer milder reaction conditions, broader substrate scope, and improved yields compared to historical methods.

Metal-Catalyzed C-C and C-N Bond Formations

In recent years, transition-metal-catalyzed reactions have become a powerful tool for synthesizing cinnoline derivatives. benthamdirect.comingentaconnect.com These methods facilitate the formation of crucial C-C and C-N bonds, often through the activation of C-H bonds. acs.org Palladium-catalyzed annulation of alkynes with functionally substituted aryl halides has proven to be a versatile methodology for constructing complex hetero- and carbocycles, including cinnolines. growingscience.com For example, a practical route to cinnolines involves a Sonogashira reaction of aryl halides followed by an SNAr reaction with hydrazine 1,2-dicarboxylate reagents, leading to dihydrocinnolines via an in situ 6-endo-dig cyclization, which are then oxidized to the corresponding cinnolines. nih.gov

Rhodium(III)-catalyzed reactions have also been extensively explored. acs.orgrsc.org For instance, the coupling of azo substrates with α-diazocarbonyl compounds under mild and redox-neutral conditions provides an efficient route to cinnoline derivatives. rsc.org Similarly, Rh(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes has been developed to synthesize a range of cinnolines and cinnolinium salts. acs.org Copper-catalyzed methods, such as the aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones, also represent a significant advancement in cinnoline synthesis. rsc.orgrsc.org

C-H Functionalization Strategies

C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of cinnolines and other heterocyclic compounds. sioc-journal.cnnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. acs.org Both rhodium(III) and palladium(II) have been successfully employed as catalysts for C-H activation and subsequent annulation to form the cinnoline ring. acs.orgrsc.orgrsc.org

A notable example is the Rh(III)-catalyzed C-H activation and cyclization of azo compounds with alkynes to construct cinnolinium salts. acs.org This strategy has also been extended to the reaction of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate to access indazolocinnolines and phthalazinocinnolines. researchgate.net Furthermore, a sequential C-C and C-N bond formation through oxidative C-H functionalization has been developed to prepare benzo[c]cinnolines from 1-arylhydrazine-1,2-dicarboxylates and aryl iodides. nih.govacs.org

Cyclization Reactions in Cinnoline Ring Formation

Cyclization reactions remain a cornerstone of cinnoline synthesis. nih.gov Modern methodologies have focused on developing novel cyclization strategies that are both efficient and regioselective. A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgrsc.org This reaction proceeds through a key intramolecular redox step, followed by condensation, isomerization, cyclization, and aromatization. rsc.org

Another innovative approach is a multicomponent coupling cyclization reaction involving arynes, tosylhydrazine, and α-bromo ketones, which proceeds via a formal [2 + 2 + 2] cycloaddition to afford cinnoline derivatives. nih.gov The cyclization of nitro-containing precursors is also a robust method. For example, 3-amino-4-(2-nitrophenyl)isoxazol-5(2H)-one can undergo base-mediated cyclization to form cinnoline derivatives, retaining the nitro group at the 8-position.

Precursor Chemistry for Substituted Cinnolines

The synthesis of substituted cinnolines, including 7-chloro-3-nitrocinnoline, relies on the availability of appropriately functionalized precursors. Historically, arenediazonium salts, arylhydrazines, and arylhydrazones have been the primary starting materials. researchgate.netscribd.combenthamdirect.comingentaconnect.com For instance, the synthesis of 3-nitrocinnoline (B1618857) has been achieved by the cyclization of the nitroformaldehyde o-formylphenylhydrazone, which is derived from the diazotization of o-aminobenzaldehyde and its coupling with nitromethane (B149229). researchgate.net Similarly, o-aminoacetophenone can be converted to 4-methyl-3-nitrocinnoline. researchgate.netresearchgate.net

Modern synthetic strategies often employ more readily available starting materials. For example, substituted aryl halides can serve as precursors in metal-catalyzed cross-coupling reactions to build the cinnoline framework. nih.gov The synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline, a related heterocyclic system, often starts from 4,7-dichloroquinoline. google.com Similarly, the synthesis of 7-chloroquinaldine can be achieved from 3-chloroaniline. google.com For the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one, 4-chloroaniline (B138754) serves as a key starting material. google.com The synthesis of 3-substituted isoindolin-1-ones, which can be precursors to cinnolines, can start from 2-cyanobenzaldehyde (B126161) and substituted anilines or acetonitriles. acs.org

Potential Synthetic Pathways for this compound

One plausible approach would involve the synthesis of a 4-chloro-substituted phenyl precursor which can then be elaborated to form the cinnoline ring with a nitro group at the 3-position. A potential starting material could be a derivative of 4-chloroaniline.

A hypothetical retrosynthetic analysis suggests two main strategies:

Strategy A: Introducing the nitro group before cyclization.

Nitration of a pre-formed cinnoline: This would involve the synthesis of 7-chlorocinnoline (B3246020) followed by nitration. However, electrophilic nitration of the cinnoline ring can be complex due to the deactivating effect of the nitrogen atoms and the directing effects of the existing chloro substituent.

Cyclization of a pre-nitrated precursor: A more controlled approach would involve the synthesis of a precursor already containing the chloro and nitro functionalities in the correct positions. For example, a suitably substituted o-aminobenzaldehyde or o-aminoacetophenone derivative could be diazotized and coupled with a reagent that introduces the nitro group at the desired position, followed by cyclization. researchgate.net

Strategy B: Building the ring from a substituted aniline (B41778).

Starting with a 4-chloro-substituted aniline derivative, one could perform a sequence of reactions to introduce the necessary functionalities for cyclization. For instance, a reaction sequence similar to the Richter synthesis could be envisioned, starting from a 4-chloro-2-aminophenyl derivative.

Alternatively, a metal-catalyzed approach could be employed, starting from a di-halogenated benzene (B151609) derivative where one halogen allows for the introduction of a nitrogen-containing fragment and the other (the chloro group) remains. Subsequent reactions would build the second nitrogen-containing ring.

A specific potential pathway could involve the reaction of a 2-amino-4-chlorobenzaldehyde (B1279505) with a nitromethane derivative to form a hydrazone, which could then be cyclized to yield this compound. This is analogous to the reported synthesis of 3-nitrocinnoline. researchgate.net

Another possibility is the treatment of 4-chloro-3-nitrocinnoline (B13017893) with a mixture of phosphoryl chloride and phosphorus pentachloride, which has been shown to convert 4-chloro-3-nitrocinnoline to 3,4-dichlorocinnoline (B3347242). thieme-connect.de While this is a substitution reaction, it highlights the reactivity of related compounds.

Given the available synthetic methodologies, the construction of this compound is theoretically feasible, likely through a multi-step sequence involving either the late-stage nitration of a 7-chlorocinnoline precursor or, more likely, the cyclization of a pre-functionalized aromatic precursor containing both the chloro and nitro substituents.

Theoretical and Computational Chemistry of Cinnoline Systems

Quantum Chemical Calculations of Cinnoline (B1195905) Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of cinnoline systems. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP). These calculations are crucial for predicting the reactivity and stability of these compounds.

The electronic structure of the parent cinnoline molecule is characterized by its aromatic nature and the presence of two nitrogen atoms in the heterocyclic ring, which influences its electron distribution. The introduction of substituents, such as a chloro group at the 7-position and a nitro group at the 3-position, significantly alters the electronic landscape of the cinnoline core. The nitro group, being a strong electron-withdrawing group, and the chloro group, with its inductive and resonance effects, modulate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

A theoretical study on 4-substituted cinnolines using the Hartree-Fock method with a 6-311G(d,p) basis set provides insights into the electronic properties of related structures. ajchem-a.comresearchgate.netajchem-a.com

Table 1: Calculated Electronic Properties of 4-Substituted Cinnolines (Gas Phase)

Substituent at C4 Dipole Moment (μ) (Debye) HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV)
-H 4.25 -8.97 1.58 10.55
-Cl 3.53 -9.12 1.25 10.37
-NO₂ 3.96 -10.11 0.54 10.65
-CH₃ 4.58 -8.79 1.63 10.42

Data sourced from ab initio calculations on 4-substituted cinnolines. ajchem-a.comresearchgate.net

These calculations demonstrate that electron-withdrawing groups like -NO₂ and -Cl tend to lower the HOMO and LUMO energies compared to the unsubstituted cinnoline. This trend suggests that 7-Chloro-3-nitrocinnoline would exhibit significantly lowered frontier orbital energies, enhancing its electrophilic character.

Molecular Modeling of Substituent Effects on Cinnoline Reactivity

Molecular modeling is a powerful tool to investigate how substituents influence the reactivity of the cinnoline ring system. frontiersin.orgnih.govekb.egmdpi.com The electronic effects of substituents are a primary determinant of a molecule's reactivity. In this compound, the interplay between the chloro and nitro groups dictates the molecule's chemical behavior.

The nitro group at the 3-position is a strong deactivating group for electrophilic substitution due to its powerful electron-withdrawing nature. Conversely, it strongly activates the ring towards nucleophilic substitution, particularly at positions ortho and para to it. The chloro group at the 7-position also exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The combined influence of these substituents makes the cinnoline ring electron-deficient, which is a key factor in its reactivity.

Computational models can quantify these substituent effects. For example, the analysis of molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show a significant positive potential (electron-deficient region) around the carbon atoms of the ring, especially near the nitro group, indicating sites susceptible to nucleophilic attack.

Studies on related heterocyclic systems, such as nitrobenzenes and quinoxalines, have shown that electron-withdrawing groups like nitro and chloro enhance reactivity towards nucleophiles. The Hammett equation can be used to correlate the electronic properties of substituents with reaction rates, providing a quantitative measure of substituent effects. nih.gov

Table 2: Hammett Constants (σ) for Relevant Substituents

Substituent σ_meta σ_para
-Cl 0.37 0.23

These constants provide a quantitative measure of the electronic effect of substituents on a benzene (B151609) ring and are often used as a proxy for their effects on other aromatic systems.

The large positive σ values for the nitro group indicate its strong electron-withdrawing capability, which will dominate the reactivity profile of this compound. This suggests that the compound will be highly reactive towards nucleophilic aromatic substitution reactions.

Conformational Analysis of Cinnoline Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a largely planar and rigid system like the cinnoline ring, the conformational flexibility is limited. However, the orientation of substituents, particularly non-linear ones, can be a subject of conformational analysis.

In the case of this compound, the primary focus of conformational analysis would be the orientation of the nitro group relative to the cinnoline ring. The nitro group can rotate around the C-N bond. Computational calculations can determine the potential energy surface for this rotation. It is generally observed that for nitroarenes, a coplanar arrangement between the nitro group and the aromatic ring is energetically favorable as it allows for maximum resonance stabilization. researchgate.net However, steric hindrance from adjacent substituents can force the nitro group to twist out of the plane, which would reduce this resonance interaction.

For this compound, the hydrogen atom at the 4-position is adjacent to the nitro group at the 3-position. The steric interaction between the oxygen atoms of the nitro group and this hydrogen atom might lead to a slight deviation from perfect planarity. Quantum chemical calculations can predict the optimal dihedral angle and the energy barrier for rotation.

While specific conformational studies on this compound are not prevalent in the searched literature, studies on similar substituted aromatic compounds provide a framework for understanding its likely conformational preferences. acs.orgmdpi.com DFT calculations on substituted nitrobenzenes have shown that the planarity of the nitro group is crucial for its electron-withdrawing resonance effect. researchgate.net

Computational Predictions of Reaction Pathways and Energetics

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and their associated energy changes. rsc.orgnsc.ru This involves locating transition states (TS) on the potential energy surface and calculating activation energies (Ea). For this compound, computational methods can be used to explore various reactions, such as nucleophilic aromatic substitution (SNAr).

Given the electron-deficient nature of the cinnoline ring in this compound, SNAr reactions are expected to be a major class of its chemical transformations. A nucleophile can attack the carbon atom bearing a leaving group (in this case, the chloro group at C7) or other activated positions. Computational modeling can help determine the preferred site of attack and the feasibility of the reaction.

The mechanism of an SNAr reaction typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing nitro group at the 3-position would effectively stabilize the negative charge in a Meisenheimer complex formed by nucleophilic attack on the ring.

Computational studies can model the entire reaction coordinate, from reactants to products, passing through the transition state. This provides a detailed picture of the energy profile of the reaction.

Table 3: Hypothetical Reaction Energetics for SNAr of this compound with a Nucleophile (e.g., MeO⁻)

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (this compound + MeO⁻) 0
2 Transition State 1 (Formation of Meisenheimer complex) ΔE_act1 (Calculable)
3 Meisenheimer Complex ΔE_intermediate (Calculable)
4 Transition State 2 (Loss of Cl⁻) ΔE_act2 (Calculable)

This table represents a conceptual framework for the type of data that can be generated through computational predictions of reaction pathways. The actual values would require specific DFT or other high-level calculations.

By comparing the activation energies for nucleophilic attack at different positions, it is possible to predict the regioselectivity of the reaction. For this compound, while the chloro group is a good leaving group, other positions activated by the nitro group might also be susceptible to attack, depending on the nucleophile and reaction conditions. Theoretical calculations provide a powerful means to explore these possibilities. acs.orgacs.org

Molecular and Mechanistic Studies of Biological Interactions of Cinnoline Derivatives

Target Identification and Binding Modes at the Molecular Level

A diligent search of scientific databases and research publications has yielded no studies specifically identifying the molecular targets of 7-Chloro-3-nitrocinnoline. Consequently, there is no information available regarding its binding modes at a molecular level. While research on other cinnoline (B1195905) derivatives has identified targets such as protein kinases and topoisomerases, these findings have not been extended to or validated for this compound.

Elucidation of Molecular Mechanisms of Action in Cellular Assays

There is a lack of published research detailing the molecular mechanisms of action for this compound through cellular assays. Although various cinnoline derivatives have been evaluated in cellular models to understand their effects on processes like apoptosis and cell cycle progression, no such specific data exists for this compound.

Investigation of Pharmacophore Models for Cinnoline Scaffolds

There are no pharmacophore models in the available literature that have been specifically developed or validated for this compound. Pharmacophore modeling for the general cinnoline scaffold has been explored for certain biological targets, such as phosphodiesterase 10A (PDE10A). These models identify key chemical features necessary for biological activity, but they are not specific to the substitution pattern of this compound and therefore cannot be directly applied.

Advanced Applications and Research Directions in Cinnoline Chemistry

Cinnoline (B1195905) Derivatives as Synthetic Intermediates for Complex Organic Molecules

The cinnoline scaffold is a foundational building block for creating more elaborate organic molecules. researchgate.netresearchgate.net Its derivatives are frequently employed as synthetic intermediates due to the reactivity of the bicyclic system, which can be readily modified to construct a wide array of complex structures. benthamdirect.comevitachem.com The introduction of substituents, such as halogens and nitro groups, onto the cinnoline core significantly enhances its utility as a synthetic precursor. These functional groups serve as reactive handles for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and reduction, enabling the synthesis of diverse molecular architectures. thieme-connect.de

For instance, research has shown that related compounds like 4-chloro-3-nitrocinnoline (B13017893) can be converted into 3,4-dichlorocinnoline (B3347242) when heated with a mixture of phosphoryl chloride and phosphorus pentachloride, demonstrating the lability of the nitro group and its utility as a leaving group in the synthesis of other halogenated cinnolines. thieme-connect.de Similarly, the synthesis of 7-bromo-4,6-dichloro-3-nitrocinnoline has been documented, highlighting the accessibility of poly-halogenated and nitrated cinnoline intermediates. google.com

Although specific synthetic applications for 7-Chloro-3-nitrocinnoline are not extensively detailed in current literature, its structure suggests significant potential as a versatile intermediate. The presence of both a chloro and a nitro group makes it an attractive starting material for regioselective reactions. The chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. researchgate.net Simultaneously, the nitro group can be reduced to an amine, which can then be diazotized or acylated to build further complexity. evitachem.com This dual reactivity allows for a stepwise and controlled elaboration of the cinnoline core, making it a valuable, albeit under-explored, precursor for complex target molecules in drug discovery and materials science. evitachem.com

Precursor CompoundReaction TypeProduct ClassReference
Aryldiazenes and AryltriazenesTransition-metal-catalyzed cross-couplingCinnoline Derivatives beilstein-journals.org
1,4-Diketones and Hydrazine (B178648)CyclizationTetrahydrocinnoline Derivatives nih.gov
4-Chloro-3-nitrocinnolineNucleophilic Substitution3,4-Dichlorocinnoline thieme-connect.de
2-EthynylaryltriazenesRichter-type CyclizationCinnoline Ring System beilstein-journals.org

Development of Cinnoline-Based Probes for Chemical Biology Research

Chemical probes are essential tools for interrogating biological systems, enabling the visualization and study of cellular processes in real-time. acs.org Cinnoline derivatives have garnered interest in this area due to their inherent photophysical properties, which can be tuned through synthetic modification. researchgate.net The rigid, planar structure of the cinnoline ring system often imparts fluorescent characteristics to molecules that contain it, making it a promising scaffold for the design of novel probes. beilstein-journals.orgrsc.org

A notable strategy in this field involves the "azide to amine" transformation. Researchers have developed fluorogenic probes based on the reduction of a weakly fluorescent azide (B81097) to a highly fluorescent amine. nih.govnih.gov One such system uses a 4-azidocinnoline derivative that, upon reduction to the corresponding cinnoline-4-amine, exhibits a strong fluorescence signal, particularly in polar environments like water. nih.govnih.govmdpi.comresearchgate.net This fluorogenic response is sensitive to the local environment and has been explained by a combination of aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT) mechanisms. nih.govresearchgate.net Such probes have been successfully used for bio-imaging in cancer cell lines. nih.govnih.gov

The development of This compound into a chemical probe is a plausible research direction. While specific examples are not yet reported, its core structure is part of a class known for fluorescence. The nitro group, being a strong electron-withdrawing group and a known fluorescence quencher, could be used to create a "turn-on" probe. For example, the selective reduction of the nitro group to an electron-donating amine within a specific biological environment (e.g., a hypoxic tumor) could restore or dramatically enhance the fluorescence of the molecule, allowing for targeted imaging.

Research Findings on Cinnoline-Based Probes

Probe System Transformation Detection Principle Application Reference(s)
4-Azido-6-(4-cyanophenyl)cinnoline Reduction of azide to amine Fluorogenic and fluorochromic response Bio-imaging in HepG2 cells nih.govnih.govresearchgate.net
Cinnoline-containing poly(arylene ethynylene)s Binding of Pd2+ ions Fluorescence quenching Sensing of Palladium ions beilstein-journals.org

Strategies for Diversity-Oriented Synthesis of Cinnoline Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in modern chemistry that aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space. rsc.orgcam.ac.ukscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS employs branching pathways from common intermediates to create a library of varied scaffolds and stereochemistries. scispace.comfrontiersin.orgresearchgate.net These libraries are invaluable for screening against biological targets to discover new probes and drug leads. cam.ac.uk

Several strategies have been developed for the diversity-oriented synthesis of cinnoline libraries. These methods often rely on robust chemical reactions that tolerate a wide range of functional groups, allowing for the introduction of appendage diversity around the core heterocycle. beilstein-journals.orgnih.gov Key strategies include:

Convergent Synthesis from Common Substrates: One approach involves reacting common starting materials, such as 1,4-diketones, with hydrazine monohydrate to construct the 5,6,7,8-tetrahydrocinnoline (B3263633) core. By varying the substituents on the diketone, a library of diverse cinnoline derivatives can be produced efficiently. beilstein-journals.orgnih.gov

Metal-Catalyzed Annulation Reactions: Rhodium-catalyzed oxidative C-H activation and cyclization of azo compounds with various alkynes has proven to be a highly efficient and general method for preparing diverse cinnolines and cinnolinium salts. researchgate.net

Multi-Component Reactions: Simple and efficient syntheses of polyfunctional cinnolines have been achieved through one-pot, multi-component reactions, for instance, by reacting arylglyoxals, 1,3-cyclohexanedione, and hydrazine hydrate. researchgate.net

While no specific DOS library has been reported starting from This compound , its structure is well-suited for a "build/couple/pair" strategy. The chloro and nitro groups can be considered as points for diversification. For example, the chlorine at the 7-position could be subjected to a variety of palladium-catalyzed coupling reactions with a library of boronic acids or amines. The resulting products could then undergo a separate diversification step at the 3-position via reduction of the nitro group followed by reaction with a library of acyl chlorides or sulfonyl chlorides. This approach would rapidly generate a large and diverse library of cinnoline derivatives from a single, advanced intermediate.

Future Perspectives in Cinnoline-Based Research and Development

The cinnoline scaffold remains a fertile ground for discovery and innovation in chemistry. mdpi.comijper.org The extensive research into its derivatives has paved the way for numerous future opportunities, spanning medicine, chemical biology, and materials science. zenodo.orgresearchgate.netnih.gov

Future research is likely to focus on several key areas:

Novel Synthetic Methodologies: The development of new, more efficient, and sustainable synthetic methods for creating cinnolines and their derivatives is crucial. benthamdirect.com This includes exploring novel catalytic systems (e.g., photoredox catalysis) and expanding the scope of multi-component reactions to access unprecedented chemical space. researchgate.net

Expansion of Biological Targets: While cinnolines have been investigated for activities like anticancer and anti-inflammatory effects, their full biological potential is far from realized. zenodo.orgnih.govcitedrive.com Future work will involve screening diverse cinnoline libraries against a wider range of biological targets, including challenging ones like protein-protein interactions, to identify new therapeutic agents.

Advanced Materials: The photophysical properties of certain cinnoline derivatives make them attractive candidates for applications in materials science. rsc.org Research into cinnoline-based dyes, fluorescent materials, and electrochromic polymers is an emerging area with significant potential. beilstein-journals.orgresearchgate.net

Exploration of Under-Researched Derivatives: Highly functionalized scaffolds like This compound represent a significant untapped resource. A thorough investigation of their reactivity and their application as intermediates for complex molecules, probes, or materials could lead to breakthroughs. The strategic placement of reactive groups offers a platform for creating next-generation compounds with finely tuned properties for specific, advanced applications.

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